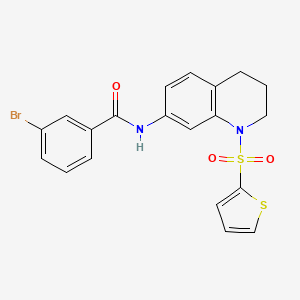

3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Descripción

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified at the 1-position with a thiophene-2-sulfonyl group and at the 7-position with a benzamide moiety bearing a bromine substituent at the 3-position.

Propiedades

IUPAC Name |

3-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIOUJVEXGGZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions:

Formation of the tetrahydroquinoline ring: : Starting from aniline derivatives, the tetrahydroquinoline ring can be constructed through Povarov reactions or Friedländer synthesis.

Sulfonylation: : The thiophene group is introduced via sulfonylation, using reagents like thiophene-2-sulfonyl chloride.

Bromination: : The bromine atom is introduced through electrophilic bromination, using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.

Coupling with benzamide: : The final step involves coupling the tetrahydroquinoline derivative with 3-bromobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial-scale production may adapt these laboratory methods, focusing on optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, alternative solvents, and catalysts to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes several types of chemical reactions:

Oxidation and reduction: : It can be oxidized or reduced at various points in its structure, affecting its reactivity.

Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the bromo and sulfonyl groups.

Condensation: : It participates in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents include N-bromosuccinimide for bromination, thiophene-2-sulfonyl chloride for sulfonylation, and various acids or bases to facilitate coupling reactions. Typical conditions involve room temperature to moderate heating, and inert atmospheres to prevent unwanted side reactions.

Major Products

These reactions yield products such as brominated tetrahydroquinolines, sulfonylated derivatives, and coupled benzamides, each with specific applications based on their functional groups.

Aplicaciones Científicas De Investigación

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide finds use in various research domains:

Chemistry: : As a building block in organic synthesis, particularly for creating heterocyclic compounds.

Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to its unique structural features.

Industry: : Used in the synthesis of advanced materials and as a precursor for more complex chemical entities.

Mecanismo De Acción

The compound's mechanism of action involves its interactions with molecular targets such as enzymes or receptors. The bromo and sulfonyl groups can engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound's binding affinity and specificity.

Comparación Con Compuestos Similares

Key Observations :

- N1 Substituents : The thiophene sulfonyl group in the target compound introduces a planar, electron-deficient aromatic system, contrasting with the morpholine/piperidine carbamates in compounds 10e and 10f, which are bulkier and more polar. This difference may influence target selectivity, as sulfonyl groups often engage in hydrogen bonding with proteolytic enzymes .

- Benzamide Modifications: Bromine’s hydrophobicity and van der Waals interactions contrast with fluorine’s electronegativity in 10f or trifluoromethyl’s steric effects in 10e.

Crystallographic and Conformational Insights

highlights the importance of torsion angles in tetrahydroquinoline derivatives. For example, the isoxazole-containing analog exhibits torsional angles of 47.0°–56.4° between heterocyclic and aromatic rings, which influence molecular packing and hydrogen-bonding networks.

Pharmacological Implications

While direct data for the target compound are unavailable, references pharmacological studies (Tables 1–5) for structurally diverse tetrahydroquinoline derivatives, including kinase inhibition and cytotoxicity assays. The thiophene sulfonyl group’s electron-withdrawing nature may enhance interactions with catalytic lysine or arginine residues in enzymes, akin to sulfonamide-based drugs like COX-2 inhibitors .

Actividad Biológica

3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines elements of bromine, thiophene, and tetrahydroquinoline, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

| Component | Description |

|---|---|

| IUPAC Name | 3-bromo-N-(1-thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |

| Molecular Formula | C20H17BrN2O3S2 |

| Molecular Weight | 452.38 g/mol |

| CAS Number | 946212-36-8 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have demonstrated efficacy against resistant bacterial strains such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . This suggests that the compound may possess similar antibacterial activity.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the thiophene and bromine groups may enhance binding affinity and specificity towards these targets. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antibacterial Efficacy : A study synthesized various thiophene derivatives and tested them against resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with low MIC values .

- Cytotoxicity Studies : In vitro assays revealed that related compounds showed low cytotoxicity while maintaining high potency against targeted pathogens. This characteristic is crucial for developing therapeutics with minimal side effects .

- Molecular Docking Analyses : Computational studies have been employed to predict the binding interactions of these compounds with target proteins. For instance, docking studies against Klebsiella pneumoniae proteins indicated favorable binding modes supported by hydrogen bonding and hydrophobic interactions .

Comparative Analysis

To highlight the uniqueness of this compound in comparison to similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-bromo-N-alkylthiophene-2-sulfonamides | Bromine and thiophene groups | Antibacterial against NDM-producing Klebsiella |

| N-benzoyl tetrahydroquinoline | Tetrahydroquinoline core | Potential enzyme inhibitors |

| Thiophene derivatives | Thiophene ring without additional moieties | Variable antimicrobial activity |

Q & A

Q. What are the critical steps in synthesizing 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis typically involves:

- Sulfonylation : Introducing the thiophen-2-ylsulfonyl group to the tetrahydroquinoline scaffold under basic conditions (e.g., using triethylamine in dichloromethane) .

- Amide Coupling : Reacting the sulfonylated intermediate with 3-bromobenzoyl chloride via nucleophilic acyl substitution, often catalyzed by HOBt/EDCI or similar reagents .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Q. How can researchers address solubility challenges during in vitro assays?

Q. What biological activities are associated with this compound?

Preliminary studies on analogs suggest:

- Antimicrobial Activity : Inhibition of bacterial efflux pumps (e.g., NorA in S. aureus) due to sulfonamide and bromobenzamide motifs .

- Anticancer Potential : Apoptosis induction in cancer cell lines via interaction with tubulin or kinase targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal solvent systems (e.g., DMF for polar intermediates) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling steps to reduce side reactions .

- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) to maximize yield .

Q. How should discrepancies in biological activity data across studies be resolved?

- Purity Reassessment : Verify compound integrity via HPLC-MS to rule out degradation .

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases) .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to tubulin or sulfonamide-binding enzymes .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding affinity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) for activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Core Modifications : Replace bromine with electron-withdrawing groups (e.g., CF) to enhance target affinity .

- Side Chain Optimization : Introduce alkyl chains to the tetrahydroquinoline nitrogen to improve membrane permeability .

- In Silico Screening : Virtual libraries of ~1,000 analogs prioritized via ADMET prediction tools (e.g., SwissADME) .

Q. What strategies mitigate stability issues during long-term storage?

Q. How can contradictory cytotoxicity data between 2D and 3D cell models be addressed?

- 3D Model Optimization : Use spheroids embedded in Matrigel to better mimic tumor microenvironments .

- Metabolic Profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V) across models .

- Penetration Analysis : Fluorescently labeled analogs to track compound diffusion in 3D structures .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Experimental Design : Integrate high-throughput screening (HTS) with computational models to prioritize lead compounds .

- Ethical Compliance : Adhere to institutional guidelines for non-human research, as specified in safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.